molecular formula C22H29N5O2 B14106647 9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14106647
M. Wt: 395.5 g/mol
InChI Key: GEHVUIOZEHHTAP-UHFFFAOYSA-N
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Description

9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as chromatography, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and halogenating agents like bromine (Br₂). The reactions typically occur under controlled temperatures and pressures to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit certain enzymes, leading to altered biochemical pathways and physiological effects. For instance, it has been shown to inhibit phosphodiesterases (PDEs), which play a role in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-ethylphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C22H29N5O2

Molecular Weight

395.5 g/mol

IUPAC Name

9-(4-ethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C22H29N5O2/c1-4-6-7-13-27-20(28)18-19(24(3)22(27)29)23-21-25(14-8-15-26(18)21)17-11-9-16(5-2)10-12-17/h9-12H,4-8,13-15H2,1-3H3

InChI Key

GEHVUIOZEHHTAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)CC)N(C1=O)C

Origin of Product

United States

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